molecular formula C13H15NO2 B7965050 Tert-butyl 3-(cyanomethyl)benzoate

Tert-butyl 3-(cyanomethyl)benzoate

Cat. No.: B7965050
M. Wt: 217.26 g/mol
InChI Key: ISRHBTFZRBKPSN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)benzoate is an organic compound characterized by the presence of a tert-butyl ester group and a cyanomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-(cyanomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The cyanomethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(cyanomethyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the cyanomethyl group can act as a nucleophile, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

    Tert-butyl benzoate: Similar structure but lacks the cyanomethyl group.

    Methyl 3-(cyanomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness: Tert-butyl 3-(cyanomethyl)benzoate is unique due to the presence of both the tert-butyl ester and cyanomethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRHBTFZRBKPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixed liquid of 1.51 g of potassium cyanide and 70 ml of acetonitrile, 6.12 g of 1,4,7,10,13,16-hexaoxacyclooctadecane was added, followed by stirring for 2 hours. Thereafter, a solution of 5.00 g of tert-butyl 3-(chloromethyl)benzoate in 30 ml of acetonitrile was added thereto, followed by stirring at room temperature for 18 hours. The reaction solution was concentrated, diluted with diethyl ether-hexane (1:1), and then washed with water and a saturated aqueous sodium chloride solution. After drying over anhydrous magnesium sulfate, the solvent was evaporated, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate) to obtain 3.86 g of tert-butyl 3-(cyanomethyl)benzoate as a colorless oily substance.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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